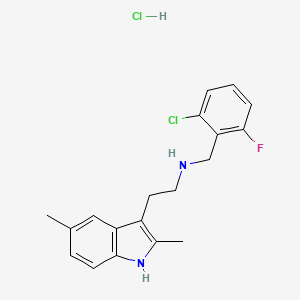

N-(2-chloro-6-fluorobenzyl)-2-(2,5-dimethyl-1H-indol-3-yl)ethanamine hydrochloride

Descripción

N-(2-chloro-6-fluorobenzyl)-2-(2,5-dimethyl-1H-indol-3-yl)ethanamine hydrochloride is a synthetic amine derivative featuring a substituted benzyl group and an indole-based ethanamine backbone. The compound’s structure includes a 2-chloro-6-fluorobenzyl moiety linked to a 2-(2,5-dimethylindol-3-yl)ethylamine group, with a hydrochloride counterion enhancing solubility.

Propiedades

IUPAC Name |

N-[(2-chloro-6-fluorophenyl)methyl]-2-(2,5-dimethyl-1H-indol-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClFN2.ClH/c1-12-6-7-19-15(10-12)14(13(2)23-19)8-9-22-11-16-17(20)4-3-5-18(16)21;/h3-7,10,22-23H,8-9,11H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IONPKHZMTBMDQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2CCNCC3=C(C=CC=C3Cl)F)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21Cl2FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(2-chloro-6-fluorobenzyl)-2-(2,5-dimethyl-1H-indol-3-yl)ethanamine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C₁₅H₁₈ClFN₂

- Molecular Weight : 284.77 g/mol

- CAS Number : Not explicitly listed in the search results but can be derived from its components.

The biological activity of N-(2-chloro-6-fluorobenzyl)-2-(2,5-dimethyl-1H-indol-3-yl)ethanamine hydrochloride is primarily attributed to its interaction with various neurotransmitter systems, particularly in the central nervous system (CNS). Compounds with similar structural motifs have been shown to modulate serotonin receptors, which are crucial for mood regulation and cognitive functions.

Key Mechanisms:

- Serotonin Receptor Modulation : The indole structure suggests potential interactions with serotonin receptors (5-HT receptors), which could influence mood and anxiety disorders.

- Dopaminergic Activity : Similar compounds have demonstrated dopaminergic activity, which could have implications for treating conditions like schizophrenia or Parkinson's disease.

Antitumor Activity

Recent studies have indicated that compounds similar to N-(2-chloro-6-fluorobenzyl)-2-(2,5-dimethyl-1H-indol-3-yl)ethanamine hydrochloride exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives with indole structures have shown cytotoxicity in vitro against human cancer cell lines such as HCT116 (colon cancer), PC3 (prostate cancer), and SNB19 (brain cancer) .

Neuropharmacological Effects

Research indicates that this compound may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases. Its ability to modulate neurotransmitter systems suggests it could be beneficial in managing conditions like depression and anxiety .

Case Studies

- Antiproliferative Studies : A series of indole derivatives were synthesized and tested for their cytotoxic effects using the MTT assay. The results demonstrated that certain substitutions on the indole ring significantly enhanced their anticancer activity. For example, compounds with electron-withdrawing groups showed improved efficacy against cancer cell lines compared to their unsubstituted counterparts .

- Neuropharmacological Assessment : In a study assessing the effects of similar compounds on neurotransmitter systems, it was found that these compounds could enhance serotonin receptor activity, leading to increased neurogenesis in animal models .

Data Table

Comparación Con Compuestos Similares

Key Observations:

Indole Substituent Variations: The target compound’s 2,5-dimethylindole group contrasts with the 5-fluoro-2-methylindole in ’s analog. The benzyl-substituted indole in lacks halogenation, which could reduce metabolic stability compared to the chloro-fluorinated benzyl group in the target compound .

Benzyl Group Modifications :

- The 2-chloro-6-fluorobenzyl group in the target compound introduces steric and electronic effects distinct from the 4-chloro-2,5-dimethoxyphenyl group in 25C-NBOMe HCl. Methoxy groups in 25C-NBOMe are associated with serotonin receptor (5-HT2A) agonism, suggesting the target compound’s halogenated benzyl group may target different receptor subtypes .

Forensic and Research Relevance: 25C-NBOMe HCl is explicitly used as a forensic reference material, implying its psychoactive properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.